Crystallographic Conformation: Ortho-Nitro Enforces Unique Solid-State Packing vs. Para-Nitro Isomer
The ortho-nitro group in N-(4-methylphenyl)-2-nitrobenzenesulfonamide forces a syn conformation of the N–H bond relative to the nitro group, resulting in a torsion angle of 76.55(18)° and a dihedral angle of 72.64(8)° between the two aromatic rings [1]. In contrast, the para-nitro isomer N-(4-methylphenyl)-4-nitrobenzenesulfonamide lacks this conformational constraint and exhibits a markedly higher melting point of 170–172 °C , reflecting different intermolecular interactions in the solid state.
| Evidence Dimension | Molecular conformation and solid-state packing |
|---|---|
| Target Compound Data | Torsion angle = 76.55(18)°; Dihedral angle = 72.64(8)°; Melting point = Not reported (oil/low-melting solid) |
| Comparator Or Baseline | N-(4-methylphenyl)-4-nitrobenzenesulfonamide (CAS 109845-76-3): Melting point = 170–172 °C |
| Quantified Difference | Torsion angle difference: ~76° (unique to ortho); Melting point: >100 °C lower for ortho isomer |
| Conditions | Single-crystal X-ray diffraction at 295 K for target compound [1]; Melting point determination for para isomer |
Why This Matters
For applications requiring solid-phase synthesis or crystallization, the ortho isomer's lower melting point and distinct packing may facilitate processing, while its unique torsion angle can influence molecular recognition in biological assays.
- [1] Chaithanya, U., Foro, S., & Gowda, B. T. (2012). N-(4-Methylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2745. https://doi.org/10.1107/S1600536812035866 View Source
